molecular formula C42H66O17 B1215323 Cucurbitacin R 2,25-diglucoside CAS No. 72384-23-7

Cucurbitacin R 2,25-diglucoside

Katalognummer: B1215323
CAS-Nummer: 72384-23-7
Molekulargewicht: 843 g/mol
InChI-Schlüssel: OUMSLBLPSFMZJW-MMERYATKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cucurbitacin R 2,25-diglucoside, also known as this compound, is a useful research compound. Its molecular formula is C42H66O17 and its molecular weight is 843 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cucurbitacin R 2,25-diglucoside has the chemical formula C42H66O17C_{42}H_{66}O_{17} and is characterized by its complex glycosidic structure. The presence of multiple hydroxyl groups contributes to its solubility and biological activity. The compound exhibits a high degree of structural diversity, which is crucial for its interactions with biological targets.

Anticancer Properties

This compound has been shown to possess significant anticancer properties. Research indicates that cucurbitacins can inhibit cell proliferation and induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Cucurbitacin R disrupts the cell cycle by inhibiting cyclins that are essential for cell division. For instance, it has been reported to reduce levels of cyclin D1 and cdc-2 in hepatocellular carcinoma cells .
  • Apoptosis Induction : The compound promotes apoptosis by modulating key signaling pathways such as JAK/STAT3 and Raf/MEK/ERK. These pathways are often dysregulated in cancer cells, leading to uncontrolled growth .
  • Tumor Microenvironment Modulation : Cucurbitacin R may also influence the tumor microenvironment by inhibiting angiogenesis and reducing inflammation, which are critical for tumor growth and metastasis .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) . This action is beneficial in managing chronic inflammatory diseases and conditions where inflammation plays a pivotal role.

Pharmacokinetics

Understanding the pharmacokinetics of Cucurbitacin R is essential for evaluating its therapeutic potential. Recent studies have shown that:

  • Absorption : The compound is rapidly absorbed but may undergo significant first-pass metabolism, affecting its bioavailability .
  • Distribution : It exhibits a high volume of distribution, indicating extensive tissue targeting capabilities, which is advantageous for its anticancer effects .
  • Metabolism : The metabolism of cucurbitacins involves various hepatic enzymes, which can alter their efficacy and safety profiles .

Toxicological Considerations

While the therapeutic potential of this compound is promising, it is crucial to consider its toxicity:

  • Toxicity Reports : Cases of toxicity have been documented in both humans and animals following ingestion of plants containing cucurbitacins. Symptoms include gastrointestinal distress and increased capillary permeability .
  • Dose-dependent Effects : Toxicity appears to be dose-dependent, with lower doses potentially providing therapeutic benefits while higher doses can lead to severe adverse effects .

Case Studies

Several case studies highlight the applications of Cucurbitacin R:

  • Cancer Therapy : In vitro studies indicate that combining Cucurbitacin R with conventional chemotherapeutics enhances anticancer efficacy while reducing side effects associated with chemotherapy .
  • Diabetes Management : Research suggests that cucurbitacins may improve insulin sensitivity and glucose metabolism through mechanisms involving AMPK activation .
  • Anti-inflammatory Applications : Clinical trials are exploring the use of Cucurbitacin R in treating inflammatory conditions such as rheumatoid arthritis due to its ability to modulate immune responses .

Analyse Chemischer Reaktionen

Hydrolysis and Aglycone Formation

Cucurbitacin R 2,25-diglucoside undergoes hydrolysis under enzymatic or acidic conditions, cleaving its glycosidic bonds to release glucose units. This reaction generates dihydrocucurbitacin D (aglycone), which exhibits enhanced bioavailability and biological activity .

Reaction Conditions Products Catalysts/Enzymes
Acidic hydrolysis (pH < 3)Dihydrocucurbitacin D + 2 glucoseNon-enzymatic
β-glucosidase exposureAglycone + 2 glucoseMicrobial or plant enzymes

The aglycone’s structural modifications (e.g., hydroxyl groups at C16 and C25) enable subsequent oxidation or acetylation .

Acetylation and Deacetylation

Enzymatic acetylation at C25 enhances lipophilicity, while deacetylation reverses this effect:

  • Acetyltransferases (ACTs) : ACT1 catalyzes C25 acetylation of dihydrocucurbitacin D to form cucurbitacin R derivatives .

  • Deacetylation : ACT1 also hydrolyzes acetyl groups under neutral conditions, regenerating dihydrocucurbitacin D .

Key Reaction:
Dihydrocucurbitacin D+Acetyl CoAACT1C25 acetylated derivative\text{Dihydrocucurbitacin D}+\text{Acetyl CoA}\xrightarrow{\text{ACT1}}\text{C25 acetylated derivative}

Glucosylation and Glycoside Diversity

UGT74F2, a UDP-glucosyltransferase, selectively glucosylates cucurbitacins at specific hydroxyl groups. While this compound itself is not a substrate, its biosynthesis involves sequential glucosylation steps :

  • Primary glycosylation : UGT74F2 adds glucose to cucurbitacin R at position 25.

  • Secondary glycosylation : A second glucosyltransferase modifies position 2, forming the diglucoside .

Enzyme Substrate Position Modified Product
UGT74F2Cucurbitacin RC25-OHCucurbitacin R 25-glucoside
UnidentifiedCucurbitacin R 25-glucosideC2-OHThis compound

Phase I and II Metabolic Reactions

In vivo metabolism involves oxidation, dehydration, and conjugation:

  • Phase I :

    • Oxidation : Cytochrome P450 enzymes oxidize C3 and C11 ketones, forming hydroxylated metabolites .

    • Dehydration : Loss of water at C24-C25 generates unsaturated derivatives .

  • Phase II :

    • Glucuronidation : UGT1A1 and UGT1A7 mediate glucuronide conjugation at C3-OH, enhancing water solubility .

    • Sulfation : Sulfotransferases modify C16-OH, reducing cytotoxic effects .

Metabolite Stability : Glucuronidated forms exhibit prolonged half-life in plasma compared to aglycones .

Comparative Reactivity with Analogues

This compound’s reactivity differs from non-glycosylated cucurbitacins:

Compound Key Reactive Sites Primary Reactions
Cucurbitacin BC2-OH, C25-OAcDeacetylation, epoxidation
This compoundC2-OGlc, C25-OGlcHydrolysis, glucuronidation
Cucurbitacin EC3-OH, C16-OHGlucosylation, sulfation

Implications for Pharmacological Activity

  • Hydrolysis increases cytotoxicity by releasing aglycones that inhibit STAT3 and MAPK pathways .

  • Glucuronidation reduces systemic toxicity but lowers anticancer efficacy .

  • Acetylation modulates membrane permeability, affecting tissue distribution .

Eigenschaften

CAS-Nummer

72384-23-7

Molekularformel

C42H66O17

Molekulargewicht

843 g/mol

IUPAC-Name

(2R,8R,9S,10S,13R,14S,16S,17R)-16-hydroxy-17-[(2R)-2-hydroxy-6-methyl-3-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C42H66O17/c1-37(2,59-36-32(53)30(51)28(49)23(17-44)58-36)12-11-25(46)42(8,55)33-20(45)14-39(5)24-10-9-18-19(41(24,7)26(47)15-40(33,39)6)13-21(34(54)38(18,3)4)56-35-31(52)29(50)27(48)22(16-43)57-35/h9,19-24,27-33,35-36,43-45,48-53,55H,10-17H2,1-8H3/t19-,20-,21+,22+,23+,24+,27+,28+,29-,30-,31+,32+,33-,35+,36-,39-,40+,41+,42-/m0/s1

InChI-Schlüssel

OUMSLBLPSFMZJW-MMERYATKSA-N

SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C

Isomerische SMILES

C[C@@]12C[C@@H]([C@@H]([C@]1(CC(=O)[C@]3([C@@H]2CC=C4[C@@H]3C[C@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O

Kanonische SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C

Synonyme

CU-R-Di-Glc
cucurbitacin R 2,25-diglucoside
DHCDG
dihydrocucurbitacin D diglucoside

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.